5-Cyclohexyl-4-hydroxypyridin-2(1H)-one
Description
5-Cyclohexyl-4-hydroxypyridin-2(1H)-one is a pyridinone derivative featuring a hydroxyl group at position 4 and a cyclohexyl substituent at position 3. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity compared to hydroxypyridinones with smaller alkyl or aromatic substituents (e.g., methyl or phenyl groups).
Properties
CAS No. |
62309-18-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-cyclohexyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,13,14) |
InChI Key |
ZYASUNJFYOLYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CNC(=O)C=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
Key analogues include hydroxypyridinones, dihydroquinazolinones, and dihydropyrimidinones. Structural similarities and differences are summarized below:
Table 1: Structural and Spectroscopic Properties of Selected Compounds
Notes:
- NMR data for dihydroquinazolinones (e.g., MHY2251) show distinct aromatic signals due to fused benzene rings, unlike the isolated pyridinone ring in the target compound .
Metabolic Stability and Pathways
Metabolic profiles of hydroxypyridinones vary significantly with substituents:
- CP20: Undergoes extensive O-glucuronidation (44% in rats, >85% in humans) and minor O-methylation (1%) .
- CP94 : Primarily hydroxylated at the ethyl group (40% in rats) with moderate glucuronidation (13.8%) .
- This compound : The bulky cyclohexyl group may hinder enzymatic access to the hydroxyl group, reducing glucuronidation. Excretion may favor biliary routes over renal, similar to CP20/CP94 .
Key Research Findings
- Synthetic Challenges : Cyclohexyl substituents require specialized synthetic routes (e.g., Friedländer condensation or cyclohexylation via Grignard reagents) compared to simpler alkyl/aryl groups in CP20/CP94 .
- Solubility Trade-offs : Increased lipophilicity from the cyclohexyl group may enhance tissue penetration but reduce aqueous solubility, limiting formulation options .
- Structural Similarity : The compound shares >70% similarity with 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (CAS 77140-48-8), differing primarily in substituent bulk .
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